molecular formula C9H9N3O2 B1434677 Methyl 2-aminoimidazo[1,2-a]pyridine-5-carboxylate CAS No. 1803609-76-8

Methyl 2-aminoimidazo[1,2-a]pyridine-5-carboxylate

Cat. No.: B1434677
CAS No.: 1803609-76-8
M. Wt: 191.19 g/mol
InChI Key: UMJXWTIEYYHZJS-UHFFFAOYSA-N
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Description

Methyl 2-aminoimidazo[1,2-a]pyridine-5-carboxylate (CAS 1803609-76-8) is a high-value chemical intermediate in medicinal chemistry research. It features a fused imidazo[1,2-a]pyridine bicyclic core, a structure recognized as a privileged scaffold in drug discovery . This compound is of significant interest in the development of novel anti-tuberculosis (TB) agents. It serves as a synthetic precursor to potent imidazo[1,2-a]pyridine amides (IPAs) that function by inhibiting the mycobacterial cytochrome bcc complex (QcrB), a critical target in the oxidative phosphorylation pathway of Mycobacterium tuberculosis . Such inhibitors are promising for combating multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains . Beyond its primary application in TB research, the imidazo[1,2-a]pyridine scaffold is also extensively investigated for its anti-cancer and anti-inflammatory properties, acting through the suppression of key signaling pathways like NF-κB and STAT3 . Researchers utilize this ester as a versatile building block; the methyl ester and amino functional groups provide handles for further synthetic modification, allowing for the exploration of structure-activity relationships (SAR) and the development of compounds with optimized potency and drug-like properties . Please Note: This product is intended for Research Use Only (RUO) and is not approved for human, veterinary, or household use.

Properties

IUPAC Name

methyl 2-aminoimidazo[1,2-a]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)6-3-2-4-8-11-7(10)5-12(6)8/h2-5H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJXWTIEYYHZJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=NC(=CN21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-aminoimidazo[1,2-a]pyridine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including potential antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C9_9H9_9N3_3O2_2
Molecular Weight: 194.20 g/mol
Solubility: Soluble in organic solvents; limited solubility in water.
Melting Point: Not extensively documented, but similar compounds exhibit melting points around 150-200 °C.

The compound belongs to the imidazo[1,2-a]pyridine family, characterized by a fused bicyclic structure that contributes to its biological properties.

This compound interacts with specific molecular targets such as enzymes and receptors. The amino and ester groups play crucial roles in binding to these targets, leading to modulation of biological pathways. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, demonstrating anticancer effects .

Anticancer Properties

Numerous studies have evaluated the anticancer potential of this compound derivatives against various cancer cell lines:

  • Case Study 1: A study synthesized and evaluated derivatives against multiple cancer types. The most potent derivative exhibited an IC50 value of less than 100 nM across various cancer cell lines .
  • Table: Anticancer Activity of Derivatives
CompoundCell LineIC50 (nM)
Compound AMCF7<100
Compound BNCI-H460<150
Compound CA549<200

Anti-inflammatory Activity

Research has shown that the compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α. A derivative demonstrated significant anti-inflammatory activity in vivo, reducing TNF-α levels effectively .

  • Case Study 2: In a model using subcutaneous air pouches, a derivative was found to reduce TNF-α levels at all tested doses, indicating its potential use as an anti-inflammatory agent.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the imidazo[1,2-a]pyridine ring can significantly enhance its biological properties:

Substituent PositionEffect on ActivityExample CompoundIC50 (nM)
6-positionEnhances c-Met inhibitionCompound 22e3.9
2-positionModulates antibacterial activityCompound XVaries
Amino groupIncreases neuroactivityCompound YVaries

Recent Research Findings

Recent advancements have highlighted the compound's activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB). High-throughput screening identified several imidazo[1,2-a]pyridine derivatives with promising minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis .

  • Table: Anti-TB Activity of Derivatives
CompoundMIC (μM)
Compound D0.03
Compound E0.07
Compound F0.14

Scientific Research Applications

Pharmaceutical Development

Methyl 2-aminoimidazo[1,2-a]pyridine-5-carboxylate serves as a crucial intermediate in the synthesis of several pharmaceutical agents. Its structural attributes allow it to modulate neurotransmitter activity, making it valuable for developing treatments for neurological disorders and other diseases.

Case Studies:

  • Anti-Tuberculosis Activity: Recent studies have demonstrated that derivatives of this compound exhibit potent activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). For instance, compounds derived from imidazo[1,2-a]pyridine showed minimum inhibitory concentrations (MIC) as low as 0.03 μM against the Mycobacterium tuberculosis H37Rv strain .
CompoundMIC (μM)
Compound D0.03
Compound E0.07
Compound F0.14

Agricultural Chemicals

The compound is also utilized in formulating agrochemicals, enhancing crop protection products by improving their efficacy against pests and diseases. Its role in agricultural applications is tied to its ability to interact with biological systems at the molecular level.

Biochemical Research

In biochemical research, this compound is employed to study enzyme inhibition and metabolic pathways. Researchers have utilized this compound to explore its effects on various enzymes, contributing to the understanding of metabolic processes and the development of new therapeutic strategies.

Enzyme Inhibition Studies:

  • The compound has been shown to inhibit specific enzymes involved in cell proliferation, which suggests potential anticancer properties. For example, derivatives have been tested against various cancer cell lines with promising results.
CompoundCell LineIC50 (nM)
Compound AMCF7<100
Compound BNCI-H460<150
Compound CA549<200

Material Science

Research into the material science applications of this compound focuses on its potential for creating novel materials with specific electronic properties. These materials could be beneficial for developing advanced sensors and electronic devices.

Diagnostic Applications

The compound is being investigated for use in diagnostic assays aimed at identifying biomarkers for certain diseases. Its ability to interact with biological targets makes it a candidate for non-invasive diagnostic methods.

Recent Research Findings

Recent advancements have highlighted the compound's activity against resistant strains of tuberculosis and its potential as an antimicrobial agent. High-throughput screening has identified several derivatives with significant antibacterial properties.

Table: Antimicrobial Activity of Derivatives

CompoundMIC (μM)
Compound G0.05
Compound H0.12
Compound I0.20

Comparison with Similar Compounds

Key Observations :

  • Amino vs. Halogen Groups: The amino group in the title compound may enhance solubility and bioactivity compared to halogenated analogs (e.g., 3-bromo or 5-chloro derivatives), which are often used as intermediates for further functionalization.
  • Ester vs. Carboxylic Acid : The methyl ester group in the title compound offers synthetic flexibility, whereas the carboxylic acid in 5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid limits reactivity under basic conditions.
  • Methyl vs.
2.4. Physicochemical Properties
  • Crystallography : Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate forms planar fused rings with intermolecular C–H⋯O/N hydrogen bonds, enhancing crystal packing and stability .
  • Solubility: Amino and ester groups likely increase aqueous solubility compared to methyl- or halogen-substituted analogs.

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 2-aminoimidazo[1,2-a]pyridine-5-carboxylate typically involves the cyclization of 2-aminopyridine derivatives with appropriate aldehydes and esters. The key step is the formation of the fused imidazo ring system via condensation and cyclization reactions, often facilitated by acid catalysis or other mild conditions to promote ring closure.

Multi-Component Reaction (MCR) Approach

One of the most widely used synthetic routes is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction, which involves:

  • Reactants: 2-aminopyridine, aldehyde, and isocyanide
  • Catalysts: Various acid catalysts including perchloric acid, hydrochloric acid, ammonium chloride, and trifluoroacetic acid
  • Solvents: Ethanol, methanol, water, or solventless conditions
  • Conditions: Room temperature to mild heating, sometimes assisted by microwave irradiation or continuous flow reactors

This approach is advantageous due to its operational simplicity, high atom economy, and ability to tolerate diverse substituents.

Parameter Typical Conditions Outcome/Notes
Catalyst Perchloric acid, HCl, ammonium chloride, TFA Efficient cyclization, yields >80%
Solvent Ethanol, methanol, water, solventless Green solvents preferred for eco-friendly process
Temperature Room temperature to 100 °C Mild conditions preserve functional groups
Reaction Time 1–3 hours (microwave can reduce time) Fast reaction kinetics with microwave or flow
Yield 70–99% High yields with optimized protocols

Metal-Free Catalyzed Protocols

Recent developments emphasize metal-free, environmentally benign methods to avoid heavy metal contamination and reduce ecological impact. Key protocols include:

  • Acid-Catalyzed Cyclizations: Using simple organic acids such as acetic acid, pivalic acid, or p-toluenesulfonic acid to promote cyclization and condensation steps.
  • Micellar Catalysis: Employing surfactants like sodium dodecyl sulfate in aqueous media to enhance reaction rates and selectivity.
  • Biocatalysis: Utilizing enzymes such as Candida antarctica lipase B immobilized on mesoporous silica to catalyze the formation of the imidazo ring under mild conditions.
  • Microwave-Assisted Synthesis: Rapid heating under microwave irradiation to shorten reaction times and improve yields.

These methods offer advantages in terms of sustainability, scalability, and reduced hazardous waste.

Method Catalyst/Condition Advantages Typical Yields
Acid catalysis Perchloric acid, HCl, acetic acid Simple, scalable, eco-friendly Up to 96%
Micellar catalysis SDS surfactant in water Water as solvent, enhanced reaction rates High
Biocatalysis Immobilized lipase enzyme Mild conditions, reusable catalyst Efficient
Microwave-assisted p-Toluene sulfonic acid, microwave Fast, energy-efficient Excellent

Stepwise Preparation Example

A representative synthesis involves:

  • Condensation Step: 2-aminopyridine reacts with an aldehyde and an isocyanide under acid catalysis to form an imine intermediate.
  • Cyclization: Intramolecular cyclization occurs to form the imidazo[1,2-a]pyridine core.
  • Ester Formation: Introduction of the methyl ester group at position 5 can be achieved either by using methyl-substituted aldehydes or by post-cyclization esterification.

Reaction Mechanism Insights

  • The initial step involves nucleophilic attack of the amino group on the aldehyde to form an imine.
  • The isocyanide then adds to the imine carbon, generating an intermediate that undergoes cyclization.
  • Acid catalysis facilitates protonation and dehydration steps, driving ring closure.
  • The methyl ester group is typically introduced via the aldehyde or through esterification of the carboxylic acid precursor.

Comparative Table of Key Preparation Methods

Preparation Method Catalyst/Conditions Solvent Temperature Yield (%) Notes
Groebke–Blackburn–Bienaymé Reaction Perchloric acid, HCl, ammonium chloride Ethanol, water RT to 80 °C 70–96 Multi-component, scalable, metal-free
Acid-Catalyzed Cyclization Acetic acid, pivalic acid, TFA Ethanol, methanol 60–100 °C >80 Eco-friendly, simple setup
Micellar Catalysis SDS surfactant Water RT to mild heat High Green solvent, enhanced rates
Biocatalysis Immobilized Candida antarctica lipase B Solventless or aqueous RT Efficient Mild, reusable catalyst
Microwave-Assisted Synthesis p-Toluene sulfonic acid Solventless Microwave (short time) >90 Rapid, energy efficient

Research Findings and Optimization

  • Use of ionic liquids as solvents has been shown to accelerate the GBB reaction, increasing yields and reducing reaction times significantly.
  • Continuous flow reactors enable scalable production with consistent quality and high throughput.
  • Acid catalyst choice and solvent polarity critically influence reaction kinetics and product purity.
  • Microwave-assisted protocols reduce reaction times from hours to minutes without compromising yield or selectivity.
  • Biocatalytic methods offer sustainable alternatives but may require immobilization techniques for catalyst reuse.

Q & A

Q. What are the common synthetic routes for Methyl 2-aminoimidazo[1,2-a]pyridine-5-carboxylate, and how can reaction conditions be optimized for yield?

Synthetic routes often involve cyclocondensation or rearrangement strategies. For example, imidazo[1,2-a]pyridine derivatives can be synthesized via microwave-assisted methods to reduce reaction times and improve yields compared to traditional thermal approaches . Optimization includes adjusting solvent systems (e.g., DMF or THF), catalysts (e.g., NaH or K₂CO₃), and temperature gradients. For carboxylate derivatives, esterification of precursor acids using methanol under acidic conditions is typical. Yield improvements may involve stepwise purification via column chromatography and monitoring by TLC or HPLC .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its solid-state arrangement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Using a Bruker APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å), data collection at 298 K reveals lattice parameters (e.g., triclinic P1 space group, a = 6.1250 Å, b = 13.1425 Å) and hydrogen-bonding networks. For example, C–H···N and C–H···O interactions form dimeric structures, while π-π stacking between aromatic rings further stabilizes the lattice . Software like SHELXL refines the structure to R-values < 0.05 .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the efficiency of producing this compound compared to traditional methods?

Microwave irradiation enhances reaction kinetics by enabling rapid, uniform heating. For imidazo[1,2-a]pyrimidines, microwave methods reduce reaction times from hours to minutes (e.g., 30 min vs. 12 h) and improve yields by 20–30% by minimizing side reactions . Key parameters include power settings (100–300 W) and solvent dielectric properties. This method is particularly effective for cyclization steps, where traditional heating may degrade thermally sensitive intermediates .

Q. What advanced spectroscopic techniques resolve ambiguities in structural elucidation, especially when NMR data is inconclusive?

High-resolution mass spectrometry (HR-MS) and 2D NMR (e.g., HSQC, HMBC) clarify connectivity in complex heterocycles. For example, HMBC correlations between the methyl ester (δ ~3.9 ppm) and the pyridine ring confirm the carboxylate position. SC-XRD provides unambiguous proof of regiochemistry, as seen in ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate (C–C bond lengths: 1.47–1.52 Å) . Computational methods (DFT, molecular docking) can predict electronic properties and validate experimental data .

Q. How do researchers address contradictions in reported biological activities of structurally similar derivatives?

Systematic SAR studies isolate variables like substituent effects. For instance, antiglycation activity in imidazo[4,5-b]pyridines (IC₅₀ = 240 µM) correlates with electron-withdrawing groups at the 2-position, while antioxidant activity depends on hydroxyl group placement . Meta-analyses of IC₅₀ values across studies, combined with molecular docking (e.g., AutoDock Vina), identify binding interactions that explain discrepancies. Reproducing assays under standardized conditions (e.g., BSA-fructose model for antiglycation) is critical .

Methodological Notes

  • Synthetic Optimization : Use Design of Experiments (DoE) to screen variables like temperature, solvent, and catalyst loading .
  • Crystallography : Ensure crystal quality (size ≥ 0.1 mm³) and employ multi-scan absorption corrections (SADABS) during data processing .
  • Spectroscopy : For complex NMR spectra, use deuterated DMSO-d₆ or CDCl₃ and compare with published shifts for imidazo[1,2-a]pyridine derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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